4-(3-(Piperidin-1-yl)propoxy)benzoic acid
Description
Contextualization within Contemporary Medicinal Chemistry and Chemical Biology
In the realm of modern medicinal chemistry, the assembly of molecular scaffolds from well-characterized, biologically active fragments is a cornerstone of rational drug design. The structure of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid is a prime example of this modular approach, combining a basic amine (piperidine), a flexible ether linkage, and an acidic aromatic group (benzoic acid). Each of these components is known to interact with biological targets, and their combination suggests a molecule with the potential for a range of pharmacological activities.
The piperidine (B6355638) ring is a ubiquitous feature in a vast number of pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and the capacity to form salt derivatives. thieme-connect.com The tertiary amine within the piperidine ring of this compound is basic and likely to be protonated at physiological pH, a characteristic that often governs interactions with biological macromolecules like receptors and enzymes.
The benzoic acid portion of the molecule introduces an acidic center, which can engage in hydrogen bonding and ionic interactions. ontosight.ai Benzoic acid derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial and anti-inflammatory effects. ontosight.aiyoutube.com The interplay between the basic piperidine and the acidic benzoic acid within the same molecule creates a zwitterionic potential, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Overview of Structural Motifs and Their Academic Significance in Molecular Design
The academic significance of the structural motifs present in this compound is rooted in their frequent appearance in successful drug candidates and their versatile chemical reactivity, which allows for extensive structural modifications.
The Piperidine Motif: As a saturated heterocycle, the piperidine ring can adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents. ijnrd.org This conformational rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a specific target. The nitrogen atom of the piperidine ring can be a key interaction point, forming hydrogen bonds or ionic interactions. Furthermore, the carbon backbone of the ring can be functionalized to explore the surrounding binding pocket of a target protein, enabling detailed structure-activity relationship (SAR) studies. researchgate.netresearchgate.net
The Benzoic Acid Motif: The benzoic acid moiety is a classic example of a "warhead" in medicinal chemistry, a functional group that is critical for the molecule's biological activity. The carboxylic acid group is a versatile hydrogen bond donor and acceptor and can participate in ionic interactions. The aromatic ring of benzoic acid can engage in π-π stacking and hydrophobic interactions with the target. The substitution pattern on the benzoic acid ring can be readily modified to fine-tune the electronic properties and steric bulk of the molecule, thereby modulating its biological activity and pharmacokinetic properties.
The Propoxy Linker: The three-carbon propoxy chain serves as a flexible tether, and its length and composition are critical determinants of a molecule's biological activity. The choice of a linker can influence the distance and relative orientation of the two terminal pharmacophores, which is essential for optimal target engagement. Ether linkages, such as the one present in this compound, are common in drug molecules due to their relative metabolic stability and their ability to act as hydrogen bond acceptors.
The combination of these three motifs in this compound results in a molecule with a rich potential for biological activity, making it and its derivatives attractive targets for synthesis and evaluation in drug discovery programs.
Historical Perspectives and Evolution of Related Chemical Scaffolds in Pharmaceutical Research
The historical development of pharmaceuticals containing piperidine and benzoic acid moieties underscores their enduring importance in drug discovery.
The piperidine scaffold has been a mainstay in medicinal chemistry for over a century. mdpi.com Its origins can be traced back to the study of natural products, with many early drugs being derivatives of piperidine-containing alkaloids. The evolution of synthetic chemistry has allowed for the creation of vast libraries of piperidine-containing compounds, leading to the discovery of drugs across a wide range of therapeutic areas.
| Drug Class | Example of Piperidine-Containing Drug | Therapeutic Application |
| Opioid Analgesics | Fentanyl | Pain Management |
| Antihistamines | Loratadine | Allergy Relief |
| Antipsychotics | Haloperidol | Schizophrenia |
| Calcium Channel Blockers | Amlodipine | Hypertension |
This table presents examples of drugs containing the piperidine moiety and their therapeutic applications.
Similarly, the use of benzoic acid and its derivatives in medicine has a long history. Salicylic acid, a hydroxylated benzoic acid, has been used for its medicinal properties for millennia, and its acetylated derivative, aspirin, is one of the most widely used drugs in the world. The development of synthetic benzoic acid derivatives has led to a diverse array of drugs with applications ranging from local anesthetics to diuretics.
The strategic combination of piperidine and benzoic acid-like structures is a more recent development, reflecting a sophisticated approach to drug design that leverages the favorable properties of both scaffolds.
Significance of the Piperidine and Benzoic Acid Moieties in Advanced Drug Discovery Paradigms
In the context of advanced drug discovery, the piperidine and benzoic acid moieties continue to be of paramount significance due to their "drug-like" properties and their amenability to modern synthetic and computational techniques.
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning that it is a structural framework that is capable of binding to a variety of biological targets with high affinity. ijnrd.org This versatility makes it an attractive starting point for the development of new drugs. In modern drug discovery, the piperidine scaffold is often used to modulate the physicochemical properties of a lead compound, improving its solubility, permeability, and metabolic stability. The introduction of chiral centers on the piperidine ring can also be used to enhance selectivity and reduce off-target effects. thieme-connect.com
The benzoic acid moiety is a key component in the design of inhibitors for a variety of enzymes and receptors. Its ability to mimic the carboxylic acid group of natural substrates makes it a valuable tool for the development of competitive inhibitors. In the era of structure-based drug design, the benzoic acid moiety can be precisely positioned within a binding site to maximize interactions with key amino acid residues.
The combination of a basic piperidine and an acidic benzoic acid in a single molecule, as seen in this compound, is a strategy that can be used to create compounds with unique pharmacokinetic profiles. For instance, the zwitterionic nature of such molecules can be exploited to enhance oral bioavailability or to target specific tissues.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-piperidin-1-ylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYUPIAZASQLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589800 | |
| Record name | 4-[3-(Piperidin-1-yl)propoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767286-87-3 | |
| Record name | 4-[3-(Piperidin-1-yl)propoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 3 Piperidin 1 Yl Propoxy Benzoic Acid
Established Synthetic Routes for the Core Chemical Scaffold
The traditional synthesis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid is typically achieved through a convergent approach where the core components are synthesized or procured and then linked together. The strategy often involves protecting the carboxylic acid group of the benzoic acid moiety during the formation of the ether linkage to prevent unwanted side reactions.
Strategies for Etherification to Form the Propoxy Linkage
The formation of the ether bond between the 4-hydroxybenzoic acid scaffold and the 3-(piperidin-1-yl)propanol or a related propyl halide is a critical step. The Williamson ether synthesis is the most common and direct method employed for this transformation.
This reaction typically involves the deprotonation of the phenolic hydroxyl group of a 4-hydroxybenzoic acid ester (e.g., methyl or ethyl 4-hydroxybenzoate) using a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic propyl derivative.
Common Reagents and Conditions:
Starting Materials: An ester of 4-hydroxybenzoic acid and a 3-carbon linker with leaving groups, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane.
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are frequently used to deprotonate the phenol.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are typically used to facilitate the reaction.
The reaction sequence can proceed in two ways:
Sequential Addition: The 4-hydroxybenzoic acid ester is first reacted with a dihalopropane (e.g., 1,3-dibromopropane) to form an intermediate, 4-(3-bromopropoxy)benzoate. This intermediate is then reacted with piperidine (B6355638) in a second nucleophilic substitution step to yield the desired product scaffold.
Pre-formation of the Amino-alcohol: Piperidine is first reacted with a suitable three-carbon electrophile (like 3-chloropropan-1-ol) to form 3-(piperidin-1-yl)propan-1-ol. The alcohol is then converted to a better leaving group (e.g., by tosylation) or used in a Mitsunobu reaction with the 4-hydroxybenzoic acid ester.
Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Table 1: Comparison of Etherification Strategies
| Strategy | Key Reagents | Intermediate | Key Advantages |
| Williamson Ether Synthesis (Sequential) | 4-hydroxybenzoate, 1,3-dihalopropane, Base (K₂CO₃), Piperidine | 4-(3-halopropoxy)benzoate | Utilizes readily available starting materials. |
| Mitsunobu Reaction | 4-hydroxybenzoate, 3-(piperidin-1-yl)propan-1-ol, DEAD/DIAD, PPh₃ | N/A (Direct coupling) | Occurs under mild conditions; good for complex substrates. |
Methodologies for the Construction of the Benzoic Acid Moiety
While 4-hydroxybenzoic acid is a readily available starting material, the benzoic acid moiety itself can be synthesized through several classic organic reactions. chemicalbook.comwikipedia.org These methods are fundamental in scenarios where substituted precursors are required.
Oxidation of Toluene (B28343) Derivatives: The commercial production of benzoic acid often involves the partial oxidation of toluene using oxygen, catalyzed by cobalt or manganese naphthenates. chemicalbook.com This method can be adapted for derivatives, where a methyl group on the benzene (B151609) ring is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com
Grignard Reaction: A powerful carbon-carbon bond-forming reaction, the Grignard synthesis can be used to prepare benzoic acids. wikipedia.org This involves reacting an aryl halide (e.g., bromobenzene) with magnesium to form a phenylmagnesium bromide intermediate. Subsequent reaction with carbon dioxide (carboxylation) followed by an acidic workup yields benzoic acid. wikipedia.orgyoutube.com
Hydrolysis of Nitriles: Benzonitriles can be hydrolyzed under acidic or basic conditions to produce benzoic acids. The nitrile itself is often prepared from an aryl halide via nucleophilic substitution or from an aniline (B41778) via the Sandmeyer reaction.
Approaches for the Introduction and Functionalization of the Piperidine Ring
The piperidine motif is a common heterocyclic amine in pharmaceuticals. nih.govwikipedia.org For the synthesis of the target compound, piperidine is typically introduced as a complete, pre-formed ring via a nucleophilic substitution reaction.
Reductive Amination: This is a primary method for forming substituted amines. While not directly used to form the piperidine ring itself in this context, it is a key method for creating precursors. For instance, the condensation of an amine with an aldehyde or ketone followed by reduction can be used to synthesize complex piperidine derivatives. nih.gov
Hydrogenation of Pyridine: Industrially, piperidine is produced by the hydrogenation of pyridine, often over a molybdenum disulfide or other metal catalysts. wikipedia.org This provides the basic piperidine starting material for subsequent reactions.
Nucleophilic Substitution: As described in section 2.1.1, the most direct method for incorporating the piperidine ring into the target scaffold is by reacting piperidine, acting as a nucleophile, with an alkyl halide, such as the 4-(3-bromopropoxy)benzoate intermediate.
Exploration of Novel Synthetic Methodologies
Modern synthetic chemistry places a strong emphasis on improving efficiency, reducing waste, and employing safer reagents. Research into novel methodologies is focused on green chemistry principles and the application of advanced catalysis.
Development of Green Chemistry Approaches in Compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. unibo.it For the synthesis of this compound, several aspects of the established routes can be improved.
Solvent Replacement: Traditional solvents like DMF and DCM pose environmental and health risks. The development of syntheses using greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, or even water, where possible, is a key goal. unibo.it
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Reactions like direct C-H activation or catalytic cycles are preferred over stoichiometric reactions that generate significant waste.
Use of Renewable Feedstocks: While the core starting materials (phenol, piperidine) are derived from petrochemical sources, research into producing these building blocks from biomass is an active area of green chemistry. nih.gov For example, 4-hydroxybenzoic acid (4-HBA) can be synthesized in engineered Escherichia coli. nih.gov
Application of Catalytic Methods for Enhanced Synthetic Efficiency
Catalysis offers a powerful tool to increase reaction rates, improve selectivity, and lower the energy requirements of a synthesis.
Phase-Transfer Catalysis (PTC): For the Williamson ether synthesis, which involves reactants that may be soluble in different, immiscible phases (e.g., an aqueous solution of the phenoxide and an organic solution of the alkyl halide), PTC can be highly effective. Catalysts like quaternary ammonium (B1175870) salts or crown ethers can shuttle the phenoxide anion into the organic phase, dramatically accelerating the reaction rate and often allowing for milder conditions and the use of less hazardous solvents. google.com
Acid Catalysis: Various acid catalysts are employed to promote esterification and other related reactions. p-Toluenesulfonic acid (p-TSA) is a versatile, non-toxic, and efficient catalyst for various organic transformations, including the synthesis of heterocyclic systems. orientjchem.org In the context of the target compound, solid acid catalysts like sulfamic acid or cation exchange resins can be used for the initial esterification of 4-hydroxybenzoic acid, offering advantages in terms of easy separation and catalyst reusability. guidechem.com
Metal-Catalyzed Reactions: Modern synthetic methods often rely on transition metal catalysis. While not central to the simplest route for this specific compound, related transformations, such as forming the benzoic acid moiety via oxidation of a methylarene, can be achieved with high selectivity using catalytic systems based on cobalt or manganese. researchgate.net
Table 2: Catalytic Methods for Synthetic Transformations
| Reaction Type | Catalyst Type | Example Catalyst | Advantage |
| Ether Synthesis | Phase-Transfer Catalyst | Quaternary Ammonium Salts, Crown Ethers | Enhances reaction rate between immiscible reactants, allows milder conditions. google.com |
| Esterification | Solid Acid Catalyst | Sulfamic Acid, Cation Exchange Resin | Easy to handle, recoverable, reduces corrosive waste. guidechem.com |
| Oxidation of Aryl Methyl Group | Transition Metal | Cobalt Acetate / Manganese Naphthenate | High efficiency and selectivity for converting toluene derivatives to benzoic acids. chemicalbook.comresearchgate.net |
Derivatization and Analog Synthesis Strategies
The strategic derivatization of this compound is a key process in drug discovery, enabling the fine-tuning of its chemical properties. Synthetic efforts are typically directed at one of the five major components of the scaffold to systematically probe structure-activity relationships (SAR).
Esterification and Amidation Techniques for Modifying the Carboxylic Acid
The carboxylic acid moiety is a primary site for modification, often converted to esters or amides to enhance properties such as cell permeability and metabolic stability, or to introduce new binding interactions.
Esterification: The conversion of the carboxylic acid to an ester is a common prodrug strategy. Standard esterification methods can be employed, though milder techniques are often preferred to avoid side reactions on the tertiary amine. The Mitsunobu reaction, for instance, provides a reliable method for the esterification of benzoic acids with various phenols under mild conditions. youtube.com Another effective approach involves catalysis by N-bromosuccinimide (NBS), which facilitates the direct esterification of aryl carboxylic acids under neat and metal-free conditions, offering high yields and simple work-up procedures. nuph.edu.ua
Amidation: Amide synthesis is frequently used to explore SAR and introduce diverse functional groups. A variety of modern coupling reagents are utilized to facilitate the formation of the amide bond. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Other powerful coupling agents include uronium-based reagents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov For certain applications, carbonyldiimidazole (CDI) offers a straightforward method for activating the carboxylic acid prior to reaction with an amine. nih.gov These techniques have been instrumental in preparing libraries of benzamide (B126) derivatives for biological screening. nih.gov
| Modification Type | Reagent/Method | Key Features |
|---|---|---|
| Esterification | Mitsunobu Reaction | Mild conditions, suitable for sensitive substrates. youtube.com |
| Esterification | N-Bromosuccinimide (NBS) | Metal-free catalysis, high yields. nuph.edu.ua |
| Amidation | EDC/HOBt | Commonly used, suppresses racemization. |
| Amidation | HBTU/DIPEA | High efficiency for difficult couplings. nih.gov |
| Amidation | CDI | Simple activation method. nih.gov |
Structural Modifications of the Piperidine Ring System and its N-Substituents
The piperidine ring is a critical component for establishing physicochemical properties and receptor interactions. Its conformational flexibility and potential for substitution make it a prime target for analog synthesis. pjps.pk
Modifications can be broadly categorized:
Ring Substitution: Introducing substituents directly onto the piperidine ring can significantly alter a compound's properties. For example, adding a substituent at the 2-position of the piperidine ring has been shown to effectively enhance aqueous solubility. nih.gov The position of substitution is crucial; moving an N-methylpiperidine group from the 4-position to the 3-position has been shown to be tolerated but resulted in reduced activity in certain contexts. nih.gov
N-Substituent Variation: The nitrogen atom of the piperidine is typically part of the core structure, but in related scaffolds, modifications at this position are common. In analogs where the piperidine is terminal, the N-substituent is varied to explore different binding pockets. For instance, replacing a (benzofuran-2-yl)methyl group with a ω-phenylalkyl substituent can modulate biological activity. nih.gov
Ring Conformational Control: To reduce conformational flexibility and potentially increase binding affinity, the piperidine ring can be modified into bridged systems. The synthesis of bridged piperidine analogues, such as 2-azanorbornane or nortropane systems, can lock the molecule into a more defined three-dimensional shape.
Systematic Alterations of the Propoxy Spacer Chain
The three-carbon propoxy linker plays a crucial role in defining the spatial relationship between the aromatic ring and the piperidine moiety. Altering its length, rigidity, and composition is a key strategy for optimizing ligand-receptor interactions.
Chain Length Variation: The length of the alkyl chain can be systematically varied to determine the optimal distance for biological activity. Studies on related compounds have shown that elongating an aliphatic chain from two to three methylene (B1212753) groups can lead to a decrease in potency, highlighting the sensitivity of the receptor to linker length. nih.gov Conversely, in other systems, a longer or shorter chain may be beneficial.
Introduction of Rigidity: Incorporating elements of rigidity, such as double bonds or small rings (e.g., cyclopropane), within the spacer chain can restrict conformational freedom. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding, but it can also introduce unfavorable steric clashes if the rigid conformation is not optimal.
Heteroatom Substitution: Replacing one of the methylene groups in the propoxy chain with a heteroatom (e.g., oxygen or nitrogen) can introduce hydrogen bonding capabilities and alter the polarity and metabolic stability of the linker.
Investigations of Substituent Effects on the Aromatic Benzoic Acid Ring
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups are activating groups that donate electron density to the aromatic ring, primarily at the ortho and para positions. libretexts.orglibretexts.org This can increase the nucleophilicity of the ring and influence its interaction with biological targets.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-F, -Cl) are deactivating groups that withdraw electron density from the ring. libretexts.orgresearchgate.net This makes the ring less reactive towards electrophilic substitution and directs incoming electrophiles to the meta position (with the exception of halogens, which are ortho, para-directing despite being deactivators). libretexts.orglibretexts.org The introduction of EWGs can alter binding modes and improve metabolic stability.
| Substituent Type | Example Groups | Effect on Ring | Directing Influence |
|---|---|---|---|
| Activating (EDG) | -OH, -OCH₃, -NH₂ | Donates electron density | Ortho, Para libretexts.org |
| Deactivating (EWG) | -NO₂, -CF₃, -COOH | Withdraws electron density | Meta libretexts.org |
| Deactivating (Halogen) | -F, -Cl, -Br | Withdraws density (inductive) | Ortho, Para libretexts.org |
Bioisosteric Replacements within the Scaffold for Property Optimization
Bioisosterism, the replacement of a functional group with another that retains similar biological activity while altering physicochemical properties, is a powerful tool in drug design. Various components of the this compound scaffold can be replaced with bioisosteres.
Carboxylic Acid Bioisosteres: The acidic proton and hydrogen bonding capabilities of the carboxylic acid can be mimicked by other functional groups. For example, 4-pyridone-3-carboxylic acid has been successfully used as a bioisostere for benzoic acid, providing compounds with similar activity. Other potential replacements include tetrazoles or hydroxamic acids.
Aromatic Ring Bioisosteres: The phenyl ring can be replaced with heterocyclic aromatic rings (heteroarenes) or, more recently, with saturated three-dimensional scaffolds to improve properties like solubility and metabolic stability. Saturated bioisosteres for a para-substituted benzene ring include bicyclo[1.1.1]pentane (BCP) and cubane, which maintain similar exit vectors for substituents.
Piperidine Ring Bioisosteres: The piperidine ring can be replaced with other cyclic or acyclic amines to modulate basicity, lipophilicity, and conformational properties. For instance, replacing a piperidine ring with a flexible 3-(methylamino)propyloxy chain has been explored to alter activity. nih.gov In some contexts, the benzoylpiperidine fragment is considered a potential bioisostere of a piperazine (B1678402) ring.
Pharmacological Characterization and Molecular Mechanisms of Action
Identification and Validation of Biological Targets
There is no publicly available information detailing the identification and validation of biological targets for 4-(3-(Piperidin-1-yl)propoxy)benzoic acid.
Receptor Binding Profiling (e.g., G protein-coupled receptors, sigma receptors)
No receptor binding profiling data for this compound has been reported in the scientific literature.
Enzyme Inhibition and Activation Studies
There are no published studies on the inhibitory or activatory effects of this compound on any enzymes.
Investigation of Ligand-Protein Interaction Dynamics
Investigations into the ligand-protein interaction dynamics of this compound have not been documented.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Specific SAR or SPR studies for this compound are not available.
Systematic Evaluation of Substituent Effects on Biological Activity
A systematic evaluation of substituent effects on the biological activity of this compound has not been described in the literature.
Elucidation of Key Pharmacophoric Elements and Their Contribution to Efficacy
The key pharmacophoric elements of this compound and their contribution to efficacy have not been elucidated.
No Publicly Available Research Found on the Detailed Pharmacological Profile of this compound
Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the specific pharmacological characteristics and molecular mechanisms of the chemical compound this compound.
Extensive queries aimed at uncovering data related to its pharmacological characterization, computational modeling, structure-activity relationship (SAR) analysis, and cellular mechanisms of action did not yield any specific studies focused on this particular molecule. The requested in-depth analysis of its effects on intracellular signaling pathways, cell cycle progression, proliferation, specific molecular targets, and gene or protein expression, including the modulation of AVIL, could not be performed due to the absence of relevant scientific publications.
While the searches identified studies on structurally related compounds, such as other benzoic acid derivatives or molecules containing a piperidine (B6355638) moiety, this information is not directly applicable to this compound. The principles of medicinal chemistry dictate that even minor structural modifications can lead to significant changes in a compound's biological activity, making extrapolation of data from analogous compounds scientifically unsound for the purposes of a detailed and accurate pharmacological profile.
Therefore, the creation of a scientifically rigorous article adhering to the requested outline is not feasible at this time. The lack of available data prevents a thorough discussion of the following key areas:
Preclinical Biological Evaluation and Therapeutic Potential Assessment
In Vitro Pharmacological Spectrum Evaluation
The initial phase of preclinical assessment typically involves a broad in vitro screening to identify the compound's interactions with various biological targets. This helps to elucidate its mechanism of action, potential therapeutic applications, and selectivity profile.
Receptor Antagonism/Agonism in Functional Cellular Assays
Functional cellular assays are crucial for determining whether a compound acts as an agonist (activator) or antagonist (blocker) at specific receptors. For a molecule like 4-(3-(Piperidin-1-yl)propoxy)benzoic acid, which contains a piperidine (B6355638) moiety common in many neurologically active agents, evaluation against receptors such as the histamine (B1213489) H3 receptor or sigma receptors would be a standard approach. For instance, other structurally related piperidine derivatives have been investigated as potent and selective inverse agonists at the human histamine H3 receptor. nih.gov However, no specific data from functional cellular assays for this compound have been published.
Enzyme Inhibition Potency and Selectivity Profiling
Compounds are frequently screened against panels of enzymes to identify any inhibitory activity. Targets such as glycine (B1666218) transporters or dipeptidyl peptidase-IV are often included in these screens due to their therapeutic relevance. There is no publicly available information detailing the enzyme inhibition profile of this compound.
Anti-infective Activity Studies
The anti-infective potential of a new chemical entity is assessed against a range of pathogens. While the benzoic acid and piperidine structures can be found in molecules with antimicrobial properties, specific studies determining the antibacterial, antifungal, or antiviral efficacy of this compound have not been reported. nih.govresearchgate.net For context, benzoic acid itself, derived from sources like endophytic fungi, has been explored as a promising antimicrobial agent for wound healing. nih.gov
Anticancer Activity and Cellular Pathway Inhibition Studies
The evaluation of a compound's anticancer potential involves testing its effects on various cancer cell lines and investigating its impact on cellular pathways related to cancer proliferation and survival. Piperidine-containing compounds have been a source of interest in the development of anticancer agents. nih.gov However, there is no specific data available from anticancer assays or cellular pathway inhibition studies for this compound.
In Vivo Pharmacological Efficacy in Preclinical Models
Following in vitro characterization, promising compounds are typically advanced to in vivo studies using animal models of disease to assess their efficacy.
Efficacy Studies in Disease-Specific Animal Models
Based on its structural features, this compound might be hypothesized to have utility in areas such as neuropathic pain, neurodegenerative disorders, or oncology. Efficacy would be tested in relevant animal models, such as models of nerve injury for neuropathic pain or xenograft models for oncology. The search for such studies yielded no specific results for this compound. For example, while other novel piperidine derivatives have been evaluated in rodent models for their procognitive potential, no such data exists for this compound. nih.gov
Pharmacodynamic Biomarker Monitoring and Validation in Animal Systems
Information regarding the monitoring and validation of pharmacodynamic biomarkers for this compound in animal models is not available in published research. Consequently, there are no data tables or detailed research findings to report for this section.
Advanced Applications and Future Directions in Research
Integration into Multi-target Ligand Design Paradigms
Multi-target ligand design is an innovative strategy in drug discovery aimed at creating single molecules that can interact with multiple biological targets simultaneously. arxiv.orgnih.gov This approach is particularly promising for complex multifactorial diseases where modulating a single target is often insufficient. nih.gov The design of such ligands can involve combining two or more pharmacophores into one molecule, either by linking, fusing, or merging them. semanticscholar.org
A thorough search of scientific databases reveals no specific studies where 4-(3-(Piperidin-1-yl)propoxy)benzoic acid has been explicitly used as a core structure or building block in the design of multi-target ligands. Its constituent parts, the piperidine (B6355638) and benzoic acid moieties, are common in pharmacologically active compounds, suggesting a theoretical potential for such applications. However, no concrete examples or research findings are available to date.
Application in Targeted Protein Degradation Research (e.g., as PROTAC Linkers)
Targeted protein degradation (TPD) is a rapidly emerging therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. broadpharm.com Proteolysis-targeting chimeras (PROTACs) are a key technology in this field. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker's length, rigidity, and composition are critical for the efficacy of the PROTAC. nih.gov
While linkers containing piperidine or piperazine (B1678402) motifs are utilized in PROTAC design to impart rigidity and improve physicochemical properties, there is no specific mention in the literature of this compound being used as a PROTAC linker or a precursor for one. nih.gov The general steps for designing and optimizing PROTAC linkers involve adjusting length, modifying the type of linker to balance hydrophilicity and hydrophobicity, and altering flexibility to enhance the stability of the ternary complex.
Development as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in biological systems. febs.orgwikipedia.orgnih.gov An ideal chemical probe has a well-understood mechanism of action, high potency, and exceptional selectivity for its intended target. febs.orgnih.gov
There are no published studies detailing the development or use of this compound as a chemical probe. The process of developing a chemical probe involves extensive characterization to ensure it can be used to generate reliable biological data. nih.gov Without such studies, the utility of this specific compound for interrogating biological systems remains unexplored.
Exploration of Synthetic Biology and Biosynthetic Pathways for Analog Generation
Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. drugtargetreview.com In drug discovery, it offers powerful tools for producing complex natural products and their analogs through the engineering of metabolic pathways in microorganisms. cas.orgacs.orgnih.gov This can provide access to novel chemical diversity that is difficult to achieve through traditional chemical synthesis. cas.org
The generation of analogs of this compound through synthetic biology or the exploration of its biosynthetic pathways has not been reported. Such an approach would first require the identification of relevant biosynthetic gene clusters and enzymes capable of assembling the core structure or its precursors, a line of research that does not appear to have been pursued for this compound. acs.org
Emerging Methodologies in Compound Evaluation and Optimization
Modern drug discovery relies on a suite of advanced methodologies to evaluate and optimize lead compounds. nih.gov These include computational approaches like virtual screening and molecular dynamics simulations, as well as experimental techniques such as high-throughput screening and the assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.orgnih.govmdpi.com
No specific reports on the application of these emerging evaluation and optimization methodologies to this compound are available. While these techniques are broadly applied in medicinal chemistry, their specific use to refine the properties of this particular compound is not documented in the scientific literature. rsc.org
Q & A
Q. What are the standard synthetic routes for 4-(3-(Piperidin-1-yl)propoxy)benzoic acid, and what critical reaction conditions influence yield?
The synthesis typically involves a multi-step process, including:
- Alkylation : Reacting 4-hydroxybenzoic acid with 1-bromo-3-chloropropane to introduce the propoxy chain.
- Piperidine Substitution : Replacing the terminal chloride with piperidine under nucleophilic conditions (e.g., using K2CO3 in DMF at 80°C) .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization depends on stoichiometric ratios, solvent choice, and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the piperidine ring (δ 1.4–2.8 ppm for CH2 groups) and propoxy linkage (δ 3.5–4.2 ppm for OCH2) .
- FT-IR : Validate the carboxylic acid (1700–1720 cm<sup>−1</sup>) and ether (1100–1250 cm<sup>−1</sup>) functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C15H21NO3, theoretical 263.15 g/mol) .
Q. What solubility properties should be considered for in vitro assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Pre-formulation studies should assess pH-dependent solubility, as the carboxylic acid group deprotonates at physiological pH, enhancing aqueous solubility .
Advanced Research Questions
Q. How can regioselectivity challenges during the alkylation step be addressed?
Competing O- vs. N-alkylation can occur. Strategies include:
- Temperature Control : Lower temperatures (0–25°C) favor O-alkylation over N-alkylation.
- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc before alkylation, followed by deprotection .
- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
Q. How do structural modifications to the piperidine ring affect biological activity?
Structure-Activity Relationship (SAR) studies suggest:
- Ring Size : Piperidine (6-membered) provides optimal conformational flexibility for receptor binding compared to smaller rings (e.g., pyrrolidine).
- Substituents : Adding electron-withdrawing groups (e.g., CF3) to the piperidine ring can enhance metabolic stability but may reduce solubility .
- Bioisosteric Replacement : Replacing piperidine with morpholine alters hydrogen-bonding interactions, impacting potency in kinase inhibition assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or agonist/antagonist protocols. Validate using standardized assays (e.g., calcium flux for receptor activity) .
- Compound Purity : HPLC purity >95% is critical; trace impurities (e.g., unreacted intermediates) can skew results .
- Metabolic Stability : Use liver microsome assays to rule out rapid degradation masking true activity .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis?
- Continuous Flow Chemistry : Reduces side reactions and improves heat management for exothermic steps.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .
- Catalysis : Pd-mediated cross-coupling for efficient C-O bond formation .
Q. How can computational modeling aid in target identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
